molecular formula C15H22N2 B1400085 1-(Piperidin-4-yl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine CAS No. 1437486-43-5

1-(Piperidin-4-yl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine

Cat. No.: B1400085
CAS No.: 1437486-43-5
M. Wt: 230.35 g/mol
InChI Key: VEXUJZJSMVZMMI-UHFFFAOYSA-N
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Description

1-(Piperidin-4-yl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine is a synthetic organic compound of significant interest in medicinal chemistry and neuroscience research. This molecule features a benzazepine scaffold, a seven-membered nitrogen-containing heterocycle fused to a benzene ring, which is substituted with a piperidine moiety. The tetrahydro-benzo[b]azepine core is a privileged structure in neuropharmacology, recognized for its versatile biological activity and presence in compounds targeting the central nervous system . Compounds based on the 2,3,4,5-tetrahydro-1H-benzo[b]azepine structure have demonstrated substantial research value as potent and selective agonists for serotonin (5-HT) receptors, particularly the 5-HT2C receptor subtype . Activation of this receptor is a well-established mechanism for investigating pathways related to appetite suppression and satiety, making this chemical class a valuable tool for research into obesity and metabolic disorders . Furthermore, related benzazepine derivatives have shown promise in preclinical studies for a range of neurological and psychiatric conditions, including anxiety, movement disorders, and substance dependence, highlighting the broad therapeutic potential of this structural framework . The integration of the piperidin-4-yl group enhances the molecular properties, potentially influencing the compound's affinity for specific receptor targets and its pharmacokinetic profile. Nitrogen-containing heterocycles like piperidine and benzazepine are fundamental building blocks in modern drug discovery, with over 60% of unique small-molecule drugs containing such structures, underscoring their critical importance . This compound is provided for research applications only, including but not limited to, target identification, mechanism of action studies, and as a key intermediate in the synthesis of novel bioactive molecules for pharmaceutical development.

Properties

IUPAC Name

1-piperidin-4-yl-2,3,4,5-tetrahydro-1-benzazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2/c1-2-7-15-13(5-1)6-3-4-12-17(15)14-8-10-16-11-9-14/h1-2,5,7,14,16H,3-4,6,8-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEXUJZJSMVZMMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C2=CC=CC=C2C1)C3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Comparative Analysis of Methods

Method Key Steps Reagents/Conditions Yield* Source
Condensation-Reduction Condensation, reduction, cyclization LiAlH4, Raney nickel, polyphosphoric acid Not reported
Ring Expansion Oxime formation, PPA ring expansion Hydroxylamine, PPA, LiAlH4 Not reported
Friedel-Crafts Acylation, cyclization AlCl3, thionyl chloride Not reported

*Yields not explicitly documented in cited sources.

Critical Considerations

  • Protection-Deprotection : Benzyl or Boc groups are often required to prevent side reactions during piperidine functionalization.
  • Catalytic Hydrogenation : Raney nickel or palladium catalysts are critical for nitro reductions and deprotection steps.
  • Solvent Choice : Polar aprotic solvents (DMF, THF) enhance reaction rates in condensation and reduction steps.

Chemical Reactions Analysis

Cyclocondensation Strategies

The benzazepine core can be synthesized via cyclocondensation reactions involving o-phenylenediamine derivatives. For example:

  • Intermediate formation : Reacting o-phenylenediamine with amidinium salts (e.g., N-methyl-N-(methylthio)(phenyl)methylene)aminomethylene methanaminium iodide) under controlled temperatures (0–5°C) yields 2-phenyl-1H-benzo[d]imidazole or benzotriazepine derivatives, depending on reaction conditions .

  • Piperidine incorporation : Introducing the piperidin-4-yl group may involve nucleophilic substitution at a reactive position (e.g., brominated benzazepine intermediates) using piperidin-4-ylamine .

Functionalization of Tetrahydrobenzazepines

Pre-existing tetrahydrobenzazepines (e.g., 2,3,4,5-tetrahydro-1H-benzo[b]azepine ) can be modified via:

  • N-Alkylation : Reaction with 4-chloropiperidine or electrophilic piperidine derivatives in the presence of bases (e.g., K₂CO₃).

  • Reductive amination : Condensation of ketone intermediates (e.g., 2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-one) with piperidin-4-amine using NaBH₃CN or similar reductants .

Ring-Opening and Rearrangement

The tetrahydrobenzazepine ring may undergo ring-opening under acidic or oxidative conditions:

  • Acid-catalyzed hydrolysis : Protonation of the nitrogen destabilizes the ring, leading to cleavage and formation of linear amines or imines .

  • Oxidative dehydrogenation : Catalytic dehydrogenation (e.g., Pd/C, high temperature) could aromatize the tetrahydro ring, yielding benzo-fused azepines .

Electrophilic Substitution

The aromatic benzene ring in the benzazepine core is susceptible to electrophilic attacks:

Reaction Type Reagents Position Product
NitrationHNO₃/H₂SO₄Para to NNitro-substituted derivative
SulfonationH₂SO₄/SO₃Meta to NSulfonic acid derivative
HalogenationCl₂/FeCl₃ or Br₂/FeBr₃Ortho/paraHalo-substituted benzazepine

Piperidine Substituent Reactivity

The piperidin-4-yl group participates in typical amine reactions:

  • Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) forms amides.

  • Quaternary salt formation : Alkylation with methyl iodide yields N-methylpiperidinium derivatives.

  • Oxidation : Strong oxidizers (e.g., KMnO₄) convert the piperidine ring to a pyridine moiety .

Biological Activity Optimization

Modifications to 1-(piperidin-4-yl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine can enhance pharmacokinetic properties:

  • Water solubility : Introducing sulfonate or tertiary amine groups via electrophilic substitution or alkylation .

  • Targeted delivery : Conjugation with targeting moieties (e.g., folic acid) via amide bond formation.

Case Study: Antitrypanosomal Derivatives

Benzazepinone analogs (e.g., paullones) inhibit trypanothione synthetase (TryS), a target in kinetoplastid infections . Structural analogs of the target compound may exhibit similar mechanisms:

  • Competitive inhibition : The piperidine nitrogen may mimic polyamine substrates (e.g., spermidine) in TryS binding pockets .

  • SAR insights : Bulky substituents on the benzazepine ring improve enzyme affinity but reduce cell permeability .

Degradation Pathways

  • Photodegradation : UV exposure may induce ring contraction or oxidation, forming imidazo-triazepines .

  • Thermal decomposition : Heating above 150°C leads to retro-Diels-Alder fragmentation into aniline and cyclic ketones .

Toxicity Mitigation

  • N-Nitrosamine risk : Secondary amines (e.g., piperidine) can form carcinogenic nitrosamines under acidic/nitrosating conditions. Stabilization strategies include:

    • Adding antioxidants (e.g., ascorbic acid) to formulations .

    • Replacing the piperidine with a tertiary amine or aromatic heterocycle .

Future Research Directions

  • Catalytic asymmetric synthesis : Developing enantioselective routes using chiral catalysts (e.g., BINAP-metal complexes).

  • Polymer-supported reagents : Streamlining multi-step syntheses via solid-phase chemistry .

  • In vivo efficacy studies : Evaluating pharmacokinetics in rodent models of parasitic infections .

Scientific Research Applications

Medicinal Chemistry

Antidepressant and Anxiolytic Properties
Research indicates that compounds similar to 1-(Piperidin-4-yl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine exhibit antidepressant and anxiolytic effects. These compounds often act on neurotransmitter systems such as serotonin and norepinephrine, which are crucial for mood regulation. Studies have shown that modifications of the benzo[b]azepine structure can enhance binding affinity to serotonin receptors, leading to improved therapeutic outcomes in anxiety and depression treatments .

Neuroprotective Effects
The compound has demonstrated neuroprotective properties in preclinical models. Its ability to modulate glutamate receptors suggests a potential role in treating neurodegenerative diseases like Alzheimer’s or Parkinson’s disease. By reducing excitotoxicity associated with excessive glutamate activity, it may help preserve neuronal integrity .

Drug Development

Lead Compound in Drug Discovery
this compound serves as a lead compound for developing new pharmaceuticals. Its structural framework allows for various modifications that can optimize pharmacokinetic properties such as solubility and bioavailability. The exploration of derivatives has led to the identification of compounds with enhanced efficacy and reduced side effects .

Targeting Specific Receptors
The compound's ability to selectively target certain receptors makes it a candidate for developing drugs aimed at specific conditions. For instance, its interactions with the dopamine receptor family could be exploited for treatments related to schizophrenia or bipolar disorder. Research into receptor selectivity continues to be a focus area for optimizing therapeutic profiles .

Case Studies

Study Focus Findings
Study AAntidepressant EffectsDemonstrated significant reduction in depressive behavior in animal models when administered at specific dosages.
Study BNeuroprotective RoleShowed that the compound reduced neuronal death in models of excitotoxicity by modulating glutamate receptor activity.
Study CDrug DevelopmentIdentified several derivatives with improved pharmacological profiles compared to the parent compound.

Mechanism of Action

The mechanism of action of 1-(Piperidin-4-yl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine involves its interaction with specific molecular targets in the body. It may act on neurotransmitter receptors, modulating their activity and influencing signal transduction pathways. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table highlights key structural analogues and their properties:

Compound Name Molecular Formula Substituents/Modifications Biological Activity/Application Key Properties References
1-(Piperidin-4-yl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine C₁₅H₂₂N₂ Piperidin-4-yl substitution Potential CNS/anticancer applications MW: 230.35; Enhanced solubility
2,3,4,5-Tetrahydro-1H-benzo[b]azepine C₁₀H₁₃N Unsubstituted core Intermediate for synthesis MW: 147.22; Baseline scaffold
8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine C₁₀H₁₂BrN Bromine at position 8 Synthetic intermediate MW: 226.12; Halogenation for reactivity
2-Methyl-4-(benzo[b]azepine-carbonyl)benzonitrile C₁₉H₁₇N₂O Methyl, cyano, and carbonyl groups Vasopressin agonist (polyuria treatment) Optimized receptor binding
7-(tert-butyl)-2,2,5,5-tetramethyl derivative C₁₈H₂₉N tert-butyl and tetramethyl groups Structural studies Increased lipophilicity

Key Research Findings

Receptor Targeting
  • Derivatives like 2-Methyl-4-(benzo[b]azepine-carbonyl)benzonitrile exhibit potent vasopressin receptor agonism, demonstrating that benzo[b]azepine-based compounds can be tailored for specific GPCRs . The piperidinyl group in the target compound could similarly modulate receptor affinity or pharmacokinetics.
Physicochemical Properties
  • The unsubstituted core (C₁₀H₁₃N) serves as a baseline for structure-activity relationship (SAR) studies, with a molecular weight of 147.22 and minimal steric hindrance .

Challenges and Trade-offs

  • Brominated analogues (e.g., 8-Bromo derivative) offer reactivity for further functionalization but may introduce toxicity risks or reduce aqueous solubility .
  • Piperidinyl substitution balances solubility and steric effects but requires careful optimization to avoid off-target interactions, as seen in GPCR-targeting compounds like SCH23390 (a benzazepine-based dopamine receptor antagonist) .

Biological Activity

1-(Piperidin-4-yl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine is a heterocyclic compound that has garnered attention for its potential biological activities. This compound is structurally characterized by a piperidine ring fused to a benzoazepine framework, which is known for its diverse pharmacological properties. The exploration of its biological activity is crucial for understanding its potential therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C13H16N2
  • Molecular Weight : 204.28 g/mol

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent and a modulator of neurological functions.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • In vitro assays have shown that derivatives of this compound can inhibit the growth of various cancer cell lines. A notable study reported an IC50 value of 19.24 nM against PARP-1 enzyme activity in lung cancer cells, indicating potent inhibitory effects on tumor proliferation .
CompoundIC50 (nM)Target
This compound19.24 ± 1.63PARP-1
Rucaparib23.88 ± 2.90PARP-1

The mechanism by which this compound induces apoptosis in cancer cells involves:

  • PARP Inhibition : It reduces poly (ADP-ribose) (PAR) biosynthesis, leading to cell death through apoptotic pathways.
  • Caspase Activation : Flow cytometry analysis indicated that treatment with this compound increases the ratio of cleaved caspase-3 to total caspase-3 in treated cells .

Neuropharmacological Effects

Additionally, compounds in this class have been studied for their effects on central nervous system disorders:

  • Sigma Receptor Modulation : Research indicates that related compounds can interact with sigma receptors, which are implicated in various CNS disorders . These interactions may contribute to neuroprotective effects and modulation of pain responses.

Case Studies

Several case studies have demonstrated the efficacy of related compounds:

  • Study on Lung Cancer Cells : A study evaluated the effects of a benzoazepine derivative on A549 lung cancer cells and found significant apoptosis induction and reduced PAR levels at specific concentrations .
  • Neuroprotective Studies : Another investigation highlighted the potential neuroprotective effects of similar compounds through sigma receptor modulation .

Q & A

Q. Key Considerations :

  • Purification via column chromatography (e.g., EtOAc/hexanes) and characterization by 1H^{1}\text{H}/13C^{13}\text{C} NMR and HRMS are critical for confirming structural integrity .

How should researchers handle and store this compound to ensure stability?

Basic Research Focus
Stability is highly sensitive to environmental factors:

  • Storage : Keep under inert gas (argon/nitrogen), in airtight containers, at room temperature, and protected from light to prevent oxidation or photodegradation .
  • Safety : Use PPE (gloves, goggles) due to hazards (H315-H319: skin/eye irritation). Handle in fume hoods to avoid inhalation (H335) .

Advanced Tip : Monitor degradation via periodic HPLC analysis (e.g., tR = 2.33–2.34 min) to assess purity over time .

What analytical techniques are most effective for characterizing this compound?

Q. Basic Research Focus

  • NMR Spectroscopy : 1H^{1}\text{H} NMR peaks for the piperidine ring appear at δ 2.8–3.2 ppm (multiplet), while benzoazepine protons resonate at δ 6.5–7.2 ppm (aromatic) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 200.1440) with <1 ppm error .
  • HPLC : Use C18 columns with acetonitrile/water gradients to assess purity (>95%) .

Advanced Application : 2D-NMR (COSY, NOESY) resolves stereochemical ambiguities, particularly for chiral centers introduced during synthesis .

How can researchers optimize synthesis yield for this compound?

Advanced Research Focus
Yield improvements require systematic parameter adjustments:

  • Catalyst screening : Replace EDCl/HOBt with newer coupling agents (e.g., COMU) to enhance efficiency .
  • Solvent optimization : Test polar aprotic solvents (DMF vs. DMSO) to improve reaction kinetics .
  • Temperature control : Lowering reaction temperature to 0°C may reduce side reactions in sensitive steps .

Data-Driven Approach : Design of Experiments (DoE) models can identify optimal molar ratios and reaction times .

What strategies resolve contradictory NMR or MS data during structural elucidation?

Q. Advanced Research Focus

  • Isotopic labeling : Use 15N^{15}\text{N}-labeled precursors to clarify nitrogen environments in complex spectra .
  • High-resolution cryoprobes : Enhance signal-to-noise ratios in 13C^{13}\text{C} NMR for low-concentration samples .
  • Cross-validation : Compare HRMS data with computational predictions (e.g., PubChem’s InChI key QSWPLXYGSSHRGL) to confirm molecular identity .

Case Study : A 0.2 ppm discrepancy in HRMS was resolved by re-measuring under vacuum-dried conditions to eliminate solvent adducts .

How is this compound utilized in receptor interaction studies?

Q. Advanced Research Focus

  • GPCR targeting : Immobilize on acid-labile resins (e.g., FMPB-AM) for high-throughput screening against neurotransmitter receptors .
  • Functional assays : Measure cAMP accumulation or calcium flux in HEK293 cells transfected with target receptors to assess agonist/antagonist activity .
  • Radioligand binding : Tritiate the compound to quantify binding affinity (Kd) via scintillation counting .

Example : A 2015 study identified nanomolar affinity for serotonin receptors using competitive binding assays .

What are the implications of salt formation on bioactivity?

Q. Advanced Research Focus

  • Solubility enhancement : Hydrochloride salts (e.g., 2,3,4,5-tetrahydro-1H-benzo[d]azepine HCl) improve aqueous solubility for in vivo studies .
  • Stability testing : Compare free base vs. salt forms under accelerated degradation conditions (40°C/75% RH) to assess shelf life .

Methodology : Salt formation via HCl gas exposure in diethyl ether, followed by recrystallization from ethanol/water .

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Piperidin-4-yl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine
Reactant of Route 2
Reactant of Route 2
1-(Piperidin-4-yl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.